molecular formula C13H18N4 B11873235 1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine

1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine

Cat. No.: B11873235
M. Wt: 230.31 g/mol
InChI Key: BOSFLTKAFYEEFU-UHFFFAOYSA-N
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Description

1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This structure is known for its potential biological and pharmacological activities. The compound’s unique arrangement of nitrogen atoms within the fused ring system makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine typically involves the construction of the imidazo[4,5-b]pyridine core followed by functionalization. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. For instance, it may act as a modulator of GABA A receptors, influencing neurotransmission and exhibiting potential anxiolytic or sedative effects . The compound’s ability to interact with various cellular pathways makes it a candidate for further pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine is unique due to its specific cyclopropyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other imidazo[4,5-b]pyridine derivatives. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

1-(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C13H18N4/c1-8(2)11(14)13-16-10-4-3-7-15-12(10)17(13)9-5-6-9/h3-4,7-9,11H,5-6,14H2,1-2H3

InChI Key

BOSFLTKAFYEEFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC2=C(N1C3CC3)N=CC=C2)N

Origin of Product

United States

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